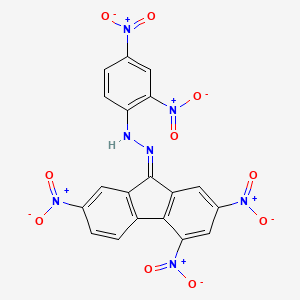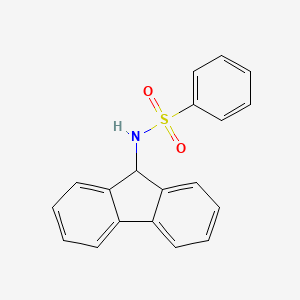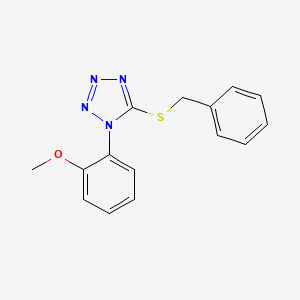
N-(2-methylbenzyl)benzenesulfonamide
Overview
Description
N-(2-methylbenzyl)benzenesulfonamide, also known as tosylamide, is a sulfonamide compound that has been widely used in pharmaceutical and chemical industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Tosylamide has been extensively studied for its various applications in scientific research, including its synthesis method, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Stereochemical Influence on Biological Activity
The stereochemical structure of N-(2-methylbenzyl)benzenesulfonamide derivatives, particularly those with epoxypropyl groups, plays a significant role in determining their biological activities. The relative configuration of the asymmetric centers in these molecules has been found crucial. For instance, certain isomers of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide displayed pronounced biological activity, highlighting the importance of stereochemistry at the benzyl position over the epoxypropyl group in influencing biological responses (Yoneyama et al., 1984).
Herbicidal Potential
N-(2-methylbenzyl)benzenesulfonamide derivatives have exhibited significant herbicidal properties. Specifically, certain derivatives have demonstrated potent activity against barnyardgrass, showcasing their potential in agricultural applications. The structural elements of these compounds seem to be crucial in defining their herbicidal efficiency, indicating a specific interaction mechanism with the target plants (Yoneyama et al., 1984).
Applications in Photodynamic Therapy
Benzenesulfonamide derivatives, particularly those conjugated with zinc phthalocyanine structures, have been explored for their potential in photodynamic therapy, a treatment method for cancer. These compounds, characterized by their high singlet oxygen quantum yield and excellent fluorescence properties, could be pivotal in advancing cancer treatment options (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase Isoforms
Some N-(2-methylbenzyl)benzenesulfonamide derivatives have been identified as potent inhibitors of certain human carbonic anhydrase isoforms. These inhibitory properties suggest potential therapeutic applications in diseases where carbonic anhydrase isozymes are implicated, such as glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2023).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-15-18(16,17)14-9-3-2-4-10-14/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASHYPGQBKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)



![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

